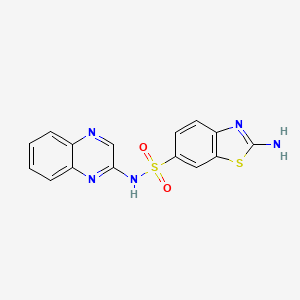

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide

Description

Properties

CAS No. |

192119-46-3 |

|---|---|

Molecular Formula |

C15H11N5O2S2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-amino-N-quinoxalin-2-yl-1,3-benzothiazole-6-sulfonamide |

InChI |

InChI=1S/C15H11N5O2S2/c16-15-19-12-6-5-9(7-13(12)23-15)24(21,22)20-14-8-17-10-3-1-2-4-11(10)18-14/h1-8H,(H2,16,19)(H,18,20) |

InChI Key |

LYGTWAQBHAJLLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with quinoxaline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications on the quinoxaline and sulfonamide moieties can enhance antibacterial properties. For instance, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition (ZOI) significantly higher than those of standard antibiotics like chloramphenicol and ampicillin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, a derivative demonstrated an IC50 value comparable to known chemotherapeutics, indicating its promise as a lead compound for further development .

Antileishmanial Activity

Another notable application is in the treatment of leishmaniasis. Some derivatives of this compound have shown promising antileishmanial activity, with IC50 values indicating significant potency compared to existing treatments. This positions the compound as a candidate for further exploration in tropical disease therapeutics .

Photonic Devices

The unique structural properties of 2-amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide make it suitable for applications in photonic devices. Its ability to act as a light-emitting material has been explored in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability of devices .

Sensor Development

The compound is being investigated for use in sensor technologies due to its electronic properties. It has potential applications in the detection of metal ions and environmental pollutants, leveraging changes in fluorescence or conductivity upon interaction with target analytes .

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of the compound were synthesized and tested against E. coli and S. aureus. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced antibacterial activity, with one derivative achieving a ZOI of 15 mm against S. aureus, outperforming many traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

A series of quinoxaline sulfonamide derivatives were evaluated for their cytotoxicity against human cancer cell lines. One particular derivative exhibited an IC50 value of 5 µM against breast cancer cells, suggesting that structural modifications can lead to significant improvements in anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities among 2-amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide and related benzothiazole derivatives:

Key Observations :

- The target compound replaces the adamantyl or methylthio groups in analogs with a quinoxaline-sulfonamide system.

- Compared to the acetamide group in , the sulfonamide in the target compound is more polar, likely improving water solubility but reducing membrane permeability.

Crystallographic Insights

While the target compound’s crystal structure is unreported, analogs like crystallize in triclinic systems (space group P1) with intermolecular hydrogen bonds (N–H⋯N) and π-π interactions stabilizing the lattice. The sulfonamide group in the target compound could form stronger hydrogen bonds (e.g., N–H⋯O) compared to the acetamide in , altering packing efficiency .

Biological Activity

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide (CAS Number: 192119-46-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuropharmacological properties, along with structure-activity relationships (SAR) that elucidate its effectiveness.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N5O2S, with a molecular weight of 357.41 g/mol. Its structure features a quinoxaline moiety linked to a benzothiazole sulfonamide, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H11N5O2S |

| Molecular Weight | 357.41 g/mol |

| CAS Number | 192119-46-3 |

| LogP | 3.05530 |

| PSA | 151.44 Ų |

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 22.11 μM

- Hep G2 (liver cancer) : Moderate activity noted.

- HCT116 (colon cancer) : IC50 = 4.4 μM for some derivatives containing similar structures.

The SAR analysis indicates that the presence of an NH linker at the third position from the quinoxaline nucleus enhances activity, while aliphatic linkers tend to reduce it .

Antibacterial Activity

The antibacterial efficacy of quinoxaline sulfonamides has also been explored. The compound showed varying degrees of activity against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 6 |

| Vibrio cholera | 6 |

The introduction of electron-donating groups into the benzothiazole moiety was found to enhance antibacterial activity, while electron-withdrawing groups diminished it .

Neuropharmacological Effects

In addition to its anticancer and antibacterial properties, the compound has shown potential neuropharmacological effects. Studies indicated that derivatives containing similar structural frameworks exhibited anxiolytic and anticonvulsant activities in animal models:

- Sedative Action : Maximum inhibition of locomotor activity was observed at a dosage of 40 mg/kg.

These findings suggest that modifications to the core structure can lead to significant variations in biological activity .

Case Studies and Research Findings

- Anticancer Evaluation : A study evaluated various quinoxaline derivatives' effects on cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer potency.

- Antibacterial Screening : Compounds were screened against multiple bacterial strains, revealing that structural variations significantly impacted their antibacterial efficacy.

- Neuropharmacology : Research on animal models demonstrated that specific analogs could effectively reduce anxiety-like behaviors and seizures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.